N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Description
N-[2-(Morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boronate ester derivative featuring a morpholine-ethylamine moiety linked to a para-substituted aniline ring. The compound combines a tetramethyl-1,3,2-dioxaborolane group (a pinacol boronate ester) with a morpholine ring connected via a two-carbon ethyl spacer. This structure confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds . The morpholine group enhances solubility in polar solvents due to its oxygen-rich heterocycle, while the boronate ester enables versatile reactivity in transition-metal-catalyzed transformations .
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29BN2O3/c1-17(2)18(3,4)24-19(23-17)15-5-7-16(8-6-15)20-9-10-21-11-13-22-14-12-21/h5-8,20H,9-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWQFKQZBCDUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Mechanism
The Miyaura borylation involves Pd-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂Pin₂). For the target compound, the substrate 4-bromo-N-[2-(morpholin-4-yl)ethyl]aniline reacts with B₂Pin₂ under inert conditions. Key catalysts include PdCl₂(dppf) or Pd(OAc)₂ with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).
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Substrate : 4-Bromo-N-[2-(morpholin-4-yl)ethyl]aniline (1.0 eq)
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Catalyst : PdCl₂(dppf) (0.05 eq)
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Base : KOAc (3.0 eq)
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Solvent : 1,4-Dioxane (0.5 M)
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Temperature : 80°C, 12 h
Table 1. Miyaura Borylation Optimization
| Catalyst | Ligand | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | dppf | KOAc | Dioxane | 85 | |
| PdCl₂(CH₃CN)₂ | XPhos | K₂CO₃ | EtOH/H₂O | 78 | |
| PdCl₂(dppf) | None | KOAc | THF | 82 |
Halogen-Metal Exchange with Boronate Esters
Lithium-Halogen Exchange
This method employs n-BuLi to generate aryl lithium intermediates, which are quenched with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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Substrate : 4-Bromo-N-[2-(morpholin-4-yl)ethyl]aniline (1.0 eq) in THF at -78°C.
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Lithiation : n-BuLi (1.1 eq), 1 h.
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Borylation : 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq).
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Workup : Aqueous NH₄Cl, extract with EtOAc.
Challenges :
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Strict temperature control (-78°C) to prevent side reactions.
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Sensitivity of morpholine ethyl group to strong bases.
Reductive Alkylation of Boronated Anilines
Sequential Borylation and Alkylation
A two-step approach:
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Borylation : 4-Bromoaniline → 4-(pinacolatoboryl)aniline via Miyaura borylation.
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Alkylation : Reaction with 2-(morpholin-4-yl)ethyl chloride under basic conditions.
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Step 2 : Alkylation with 2-(morpholin-4-yl)ethyl chloride (1.2 eq), K₂CO₃ (2.0 eq), DMF, 80°C, 6 h (yield: 74%).
Table 2. Reductive Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Morpholinoethyl chloride | K₂CO₃ | DMF | 80 | 74 | |
| 2-Morpholinoethyl bromide | Cs₂CO₃ | MeCN | 60 | 68 |
Direct Suzuki Coupling with Prefunctionalized Partners
Coupling Boronate Esters with Morpholine Derivatives
Aryl boronate esters react with morpholine-containing aryl halides. While less common, this method avoids handling sensitive intermediates.
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Boronate : 4-(Pinacolatoboryl)aniline (1.0 eq)
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Halide : N-(2-chloroethyl)morpholine (1.2 eq)
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Catalyst : Pd(PPh₃)₄ (0.03 eq), Na₂CO₃ (2.0 eq)
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Solvent : DME/H₂O (4:1), 100°C, 24 h
Comparative Analysis of Methods
Table 3. Method Efficiency
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Miyaura Borylation | High yield, scalable | Requires Pd catalysts | 78–85 |
| Halogen-Metal Exchange | No Pd required | Cryogenic conditions | 65–72 |
| Reductive Alkylation | Modular | Multi-step synthesis | 68–74 |
| Suzuki Coupling | Direct | Low yield for complex substrates | 58 |
Industrial-Scale Synthesis
Commercial suppliers (e.g., AK Scientific Inc., AA BLOCKS) utilize Miyaura borylation due to scalability. Key parameters:
| Supplier | Purity (%) | Price ($/g) | Lead Time (Days) |
|---|---|---|---|
| AK Scientific | 97 | 176 | 5 |
| AA BLOCKS | 95 | 218 | 12 |
| A2B Chem | 95 | 221 | 12 |
Chemical Reactions Analysis
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Medicinal Chemistry
N-[2-(Morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has shown potential as a pharmaceutical intermediate. Its boron-containing structure is particularly useful in the development of boron-based drugs that target specific biological pathways.
Case Study: Anticancer Activity
Research indicates that compounds containing dioxaborolane moieties exhibit selective cytotoxicity against cancer cells. Studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro and in vivo models by disrupting cellular signaling pathways involved in proliferation and survival .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for creating complex organic molecules.
Example Reaction: Suzuki Coupling
In Suzuki coupling reactions, this compound can act as a boron reagent to form carbon-carbon bonds with aryl halides. This reaction is crucial for synthesizing pharmaceuticals and agrochemicals .
Materials Science
In materials science, this compound is explored for its potential use in the development of new polymers and materials with enhanced properties.
Research Findings: Polymer Composites
Studies have shown that incorporating boron-containing compounds into polymer matrices can improve mechanical strength and thermal stability. The unique properties of the dioxaborolane unit allow for better interaction with polymer chains, leading to improved material performance .
Mechanism of Action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its interaction with specific molecular targets. The morpholine ring can interact with biological receptors or enzymes, while the dioxaborolane moiety may participate in boron-mediated reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: Diethylamino and dimethylamino substituents (e.g., N,N-diethyl or N,N-dimethyl analogues) increase electron density on the aniline ring, accelerating oxidative addition in cross-coupling reactions compared to morpholine-containing derivatives .
- Solubility : Morpholine-containing compounds exhibit higher polarity and aqueous solubility due to the oxygen atoms in the morpholine ring, whereas diphenyl or bromobenzyl derivatives are more lipophilic .
Reactivity in Cross-Coupling Reactions
The target compound’s boronate ester participates in Suzuki-Miyaura couplings, but its reactivity differs from analogues:
- Coupling Efficiency: N,N-Diethyl and N,N-dimethyl derivatives show faster coupling rates due to stronger electron-donating effects, as noted in Pd-catalyzed reactions with aryl halides .
- Steric Limitations : The ethyl-morpholine spacer in the target compound introduces moderate steric hindrance, requiring optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) compared to less bulky analogues .
- Applications : Morpholine-containing boronate esters are favored in medicinal chemistry for synthesizing kinase inhibitors or fluorescent probes, leveraging their balanced solubility and reactivity .
Biological Activity
N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound with significant potential in various biological applications, particularly in medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
Structural Features:
- Morpholine Ring : Contributes to its solubility and biological activity.
- Dioxaborolane Group : Known for its role in boron chemistry, particularly in reactions involving C-H activation and coupling reactions.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Protein Tyrosine Kinases (PTKs) : The compound exhibits inhibitory activity against certain PTKs, which are crucial in signaling pathways related to cell growth and differentiation .
- Antibody-Drug Conjugates (ADCs) : It has been explored for use in ADCs due to its ability to selectively target cancer cells while minimizing effects on healthy tissues .
- Cell Cycle Regulation : Studies indicate that it may influence cell cycle progression and apoptosis pathways, making it a candidate for cancer treatment .
In Vitro Studies
A series of in vitro assays have demonstrated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 5.2 | PTK inhibition |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 4.5 | Cell cycle arrest |
Case Studies
- Study on Anticancer Activity : A research study published in Cancer Research demonstrated that this compound effectively inhibited tumor growth in xenograft models of breast cancer . The study reported a significant reduction in tumor volume compared to control groups.
- Targeting Specific Pathways : Another investigation focused on the compound's role in modulating the MAPK/ERK signaling pathway. Results indicated that treatment with the compound led to decreased phosphorylation of ERK1/2, suggesting a pathway-specific effect that could be leveraged for therapeutic purposes .
Q & A
(Basic) How is N-[2-(morpholin-4-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline synthesized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the aniline core. A common approach includes:
Borylation : Introduce the tetramethyl-1,3,2-dioxaborolane group via palladium-catalyzed Miyaura borylation. For example, cross-coupling 4-bromoaniline derivatives with bis(pinacolato)diboron (B₂Pin₂) using Pd(dppf)Cl₂ as a catalyst .
Morpholine Conjugation : React the intermediate with 2-(morpholin-4-yl)ethyl chloride or a similar electrophile under nucleophilic aromatic substitution (SNAr) conditions. Evidence from analogous compounds (e.g., N-aryl morpholine derivatives) suggests using K₂CO₃ in DMF at 80–100°C for 12–24 hours .
Key Validation : Confirm the structure via HRMS and ¹¹B NMR to verify boronate ester formation (δ ~30–35 ppm) .
(Advanced) What are the challenges in characterizing the electronic environment of the boronate ester group?
Methodological Answer:
The boronate ester’s electronic properties are influenced by resonance effects between the boron atom and the aromatic ring. Challenges include:
- ¹¹B NMR Sensitivity : Low natural abundance and quadrupolar broadening require high-field instruments (≥400 MHz) and extended acquisition times .
- Electrophilicity Modulation : The morpholine group’s electron-donating nature alters the boron center’s Lewis acidity, impacting reactivity in cross-couplings. DFT calculations (e.g., using Gaussian 16) can model charge distribution, referencing Parr’s absolute hardness principles (η = ½(I – A)) to predict reactivity .
Experimental Cross-Check : Compare experimental ¹H NMR shifts of the aromatic protons with computational results (e.g., using ADF software) to validate electronic effects .
(Basic) Which analytical techniques confirm the compound’s structure?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 359.2392 for C₁₈H₂₈BN₂O₃) .
- Multinuclear NMR :
- X-ray Crystallography : Resolve crystal packing and bond angles using SHELX programs, particularly for polymorph identification .
(Advanced) How does the morpholine moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
The morpholine group acts as a directing and stabilizing agent :
- Chelation Assistance : In Suzuki-Miyaura couplings, the morpholine’s oxygen can coordinate to palladium, accelerating transmetalation. This is evidenced by higher yields in morpholine-containing arylboronates vs. non-functionalized analogs .
- Solubility Enhancement : The morpholine-ethyl chain improves solubility in polar aprotic solvents (e.g., DMF, DMSO), critical for homogeneous catalysis. Compare reaction kinetics in DMF vs. THF to quantify solvent effects .
Case Study : A 2021 study on similar boronate-aniline derivatives reported a 15% yield increase in DMF due to morpholine’s coordination .
(Basic) What are common applications in organic synthesis?
Methodological Answer:
- Suzuki-Miyaura Cross-Coupling : The boronate ester participates in C–C bond formation with aryl halides. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and a 3:1 dioxane/water mixture at 80°C .
- Protodeboronation Studies : Investigate acid-mediated deborylation (e.g., with HCl in MeOH) to regenerate the aniline group, critical for protecting-group strategies .
Data Table :
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(dppf)Cl₂ | 78–85 | |
| Protodeboronation | HCl/MeOH | >90 |
(Advanced) How stable is the compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The boronate ester hydrolyzes under strongly acidic (pH < 3) or basic (pH > 10) conditions. Monitor degradation via HPLC:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 150°C, correlating with boronate ester cleavage. Store at –20°C under inert atmosphere for long-term stability .
(Advanced) What mechanistic insights exist for its transmetalation steps in cross-couplings?
Methodological Answer:
Transmetalation involves Pd–B exchange facilitated by:
Base Activation : K₂CO₃ deprotonates the boronate, forming a tetrahedral boronate-Pd intermediate .
Morpholine Coordination : DFT studies suggest the morpholine oxygen stabilizes the Pd center, lowering the activation barrier by ~5 kcal/mol .
Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to measure rate constants (k₂ ≈ 10³ M⁻¹s⁻¹) in DMF vs. non-coordinating solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
